molecular formula C21H21ClN4OS B11246321 2-((4-allyl-5-(((3-chloro-2-methylphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone CAS No. 538337-32-5

2-((4-allyl-5-(((3-chloro-2-methylphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone

Cat. No.: B11246321
CAS No.: 538337-32-5
M. Wt: 412.9 g/mol
InChI Key: LUBLJCUSXPRDPX-UHFFFAOYSA-N
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Description

2-((4-allyl-5-(((3-chloro-2-methylphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-allyl-5-(((3-chloro-2-methylphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Introduction of the allyl group: The allyl group can be introduced through an allylation reaction using allyl halides and a suitable base.

    Attachment of the phenyl group: The phenyl group is typically introduced through a nucleophilic substitution reaction.

    Final assembly: The final step involves the coupling of the triazole ring with the phenyl group and other substituents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-((4-allyl-5-(((3-chloro-2-methylphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((4-allyl-5-(((3-chloro-2-methylphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-allyl-5-(((3-chloro-2-methylphenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The triazole ring and other substituents may interact with enzymes or receptors, leading to modulation of biological pathways. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

538337-32-5

Molecular Formula

C21H21ClN4OS

Molecular Weight

412.9 g/mol

IUPAC Name

2-[[5-[(3-chloro-2-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C21H21ClN4OS/c1-3-12-26-20(13-23-18-11-7-10-17(22)15(18)2)24-25-21(26)28-14-19(27)16-8-5-4-6-9-16/h3-11,23H,1,12-14H2,2H3

InChI Key

LUBLJCUSXPRDPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=NN=C(N2CC=C)SCC(=O)C3=CC=CC=C3

Origin of Product

United States

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